3-Hydroxybutyric Acid

Description

Beta-hydroxybutyrate is being studied in around 230 clinical trials, including NCT06351124 (recruiting for Crohn's disease), NCT05584371 (recruiting for safety and tolerability of exogenous ketosis), NCT04656236 (completed for type 1 diabetes), and NCT05581043 (completed for type 2 diabetes).

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Secale cereale, Drosophila melanogaster, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

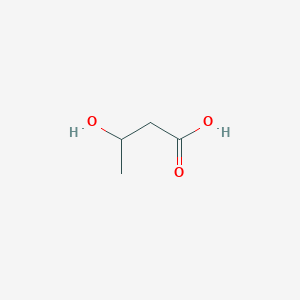

BUTYRIC ACID substituted in the beta or 3 position. It is one of the ketone bodies produced in the liver.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMMWSBFZVSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26063-00-3 | |

| Record name | Poly(3-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60859511 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | beta-Hydroxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

300-85-6, 26063-00-3, 625-71-8 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-beta-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026063003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZP1275679 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the role of 3-hydroxybutyric acid in cellular metabolism

An In-Depth Technical Guide to the Role of 3-Hydroxybutyric Acid in Cellular Metabolism

Abstract

This compound (3-HB), also known as beta-hydroxybutyrate (BHB), is the most abundant ketone body synthesized in the liver from the oxidation of fatty acids. Traditionally viewed as a simple alternative energy substrate for extrahepatic tissues during periods of glucose scarcity, its role in cellular metabolism is now understood to be far more complex and profound.[1][2] Emerging research has repositioned 3-HB as a critical signaling molecule that directly influences gene expression, inflammation, oxidative stress, and cellular homeostasis.[3][4] This guide provides a comprehensive technical overview of the dual functions of 3-HB as both a high-efficiency metabolic fuel and a pleiotropic signaling molecule. We will explore the biochemical pathways of its synthesis and utilization, delve into its molecular mechanisms of action in epigenetic regulation and cell signaling, and discuss its physiological implications in health and disease, with a focus on applications for researchers and drug development professionals.

Part 1: this compound as a Metabolic Fuel

During states of low glucose availability, such as prolonged fasting, intense exercise, or adherence to a ketogenic diet, the body undergoes a metabolic shift to utilize fats as a primary energy source.[5] This process, known as ketogenesis, occurs predominantly in the mitochondria of liver cells (hepatocytes).

Ketogenesis: The Synthesis Pathway

The synthesis of ketone bodies is initiated by the accelerated beta-oxidation of fatty acids, which leads to a surplus of acetyl-CoA.[6] When the capacity of the tricarboxylic acid (TCA) cycle is exceeded, often due to the diversion of oxaloacetate for gluconeogenesis, acetyl-CoA is shunted into the ketogenesis pathway.[6][7]

The key enzymatic steps are:

-

Thiolase: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[8]

-

HMG-CoA Synthase: A third acetyl-CoA molecule is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting step in ketogenesis.[9]

-

HMG-CoA Lyase: HMG-CoA is cleaved to yield acetoacetate and acetyl-CoA.[7]

-

β-Hydroxybutyrate Dehydrogenase (BDH1): Acetoacetate is reversibly reduced to 3-HB in an NADH-dependent reaction.[1] This step is crucial for stabilizing the energy currency, as 3-HB is more stable than the chemically reactive acetoacetate.

Table 1: Key Enzymes in Ketogenesis and Ketolysis

| Enzyme | Pathway | Location | Function |

| Thiolase | Ketogenesis | Liver Mitochondria | Condenses two Acetyl-CoA molecules into Acetoacetyl-CoA.[8] |

| HMG-CoA Synthase | Ketogenesis | Liver Mitochondria | Forms HMG-CoA from Acetoacetyl-CoA and Acetyl-CoA.[9] |

| HMG-CoA Lyase | Ketogenesis | Liver Mitochondria | Cleaves HMG-CoA to produce Acetoacetate.[7] |

| BDH1 | Ketogenesis & Ketolysis | Liver & Extrahepatic Mitochondria | Interconverts Acetoacetate and 3-HB.[1] |

| SCOT | Ketolysis | Extrahepatic Mitochondria | Transfers CoA from Succinyl-CoA to Acetoacetate. |

| Thiolase | Ketolysis | Extrahepatic Mitochondria | Cleaves Acetoacetyl-CoA into two Acetyl-CoA molecules. |

Ketolysis: Utilization in Peripheral Tissues

Once synthesized, 3-HB is released from the liver into the bloodstream and transported to peripheral tissues, particularly the brain, heart, and skeletal muscle.[10] The liver itself cannot utilize ketone bodies as it lacks the key enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT).[6] In target tissues, 3-HB is converted back to acetyl-CoA through ketolysis and enters the TCA cycle for ATP production.[9]

Bioenergetic Superiority

3-HB is not merely a substitute for glucose; it is a more efficient fuel source. Its oxidation yields more ATP per unit of oxygen consumed compared to glucose.[11] Furthermore, the oxidation of 3-HB increases the mitochondrial NAD+/NADH ratio, which is thought to reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[12][13] This enhanced metabolic efficiency and antioxidant effect are central to its neuroprotective and cardioprotective properties.

Part 2: this compound as a Signaling Molecule

Beyond its role in bioenergetics, 3-HB functions as a potent signaling molecule, linking the metabolic state of the organism to the regulation of gene expression, inflammation, and other cellular processes.[1][2]

Epigenetic Regulation: HDAC Inhibition

One of the most significant discoveries is that 3-HB is an endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC3, and HDAC4.[5][14][15][16] HDACs remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 3-HB promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the transcription of specific genes.[17] This mechanism has been shown to upregulate the expression of genes involved in antioxidant defense and metabolic regulation, such as FOXO3A and MT2.[3][18]

A Novel Post-Translational Modification: β-hydroxybutyrylation

Recent proteomic studies have identified lysine β-hydroxybutyrylation (Kbhb) as a novel and widespread post-translational modification on histones and non-histone proteins.[19] 3-HB serves as the donor for this modification, directly linking cellular metabolism to the epigenetic landscape.[20] Histone Kbhb is associated with actively transcribed genes and appears to be a key regulator of the hepatic response to starvation.[19] This modification is catalyzed by "writer" enzymes like p300 and removed by "eraser" enzymes, including certain HDACs and Sirtuins (SIRT1, SIRT2, SIRT3), highlighting a complex regulatory interplay.[19]

Receptor-Mediated Signaling

3-HB acts as a ligand for at least two G-protein coupled receptors (GPCRs):

-

Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A): Activation of HCAR2 on adipocytes by 3-HB inhibits lipolysis, creating a negative feedback loop that reduces the availability of fatty acids for ketogenesis.[14] In immune cells like microglia, HCAR2 activation exerts potent anti-inflammatory effects.[21][22]

-

Free Fatty Acid Receptor 3 (FFAR3): FFAR3 is expressed in sympathetic ganglia, and its activation by 3-HB may influence overall metabolic rate and glucose homeostasis.[14]

Attenuation of Inflammation: NLRP3 Inflammasome Inhibition

3-HB has been shown to directly inhibit the activation of the NLRP3 inflammasome, a multi-protein complex in immune cells responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.[3][15][16] This inhibition occurs by preventing K+ efflux and reducing the oligomerization of the ASC adaptor protein, a critical step in inflammasome assembly.[15][16] This mechanism contributes significantly to the anti-inflammatory properties observed during ketosis.

Part 3: Methodologies for Studying 3-HB Metabolism and Signaling

To facilitate research in this area, we provide validated protocols for key experimental assessments. These protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Protocol: Quantification of 3-HB in Plasma Samples using an Enzymatic Assay

This protocol describes a colorimetric assay to measure 3-HB concentrations, a fundamental parameter for studies involving ketosis.

Methodology:

-

Sample Preparation: Collect blood in heparinized tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Deproteinize plasma by mixing 1:1 with 0.6 M perchloric acid, vortexing, and centrifuging at 10,000 x g for 10 minutes. Neutralize the supernatant with 3 M potassium carbonate.

-

Reaction Mixture: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.5), 2 mM NAD+, and 0.5 U/mL β-hydroxybutyrate dehydrogenase (BDH1).

-

Assay Procedure: a. Add 20 µL of prepared sample or 3-HB standard to a 96-well plate. b. Add 200 µL of the reaction mixture to each well. c. Incubate at 37°C for 30 minutes. d. Measure the absorbance at 340 nm. The increase in absorbance is directly proportional to the concentration of NADH produced, and thus to the initial 3-HB concentration.

-

Data Analysis: Generate a standard curve using known concentrations of 3-HB (0-2 mM). Calculate the concentration of 3-HB in the samples by interpolating their absorbance values from the standard curve.

-

Trustworthiness: Run a blank (no sample) and a positive control (known 3-HB concentration) with each assay. Samples should be run in triplicate to ensure reproducibility.

-

Causality: The specificity of this assay relies on the BDH1 enzyme, which specifically catalyzes the oxidation of 3-HB while reducing NAD+ to NADH. The measurement of NADH at 340 nm directly reflects the amount of 3-HB present.

-

Protocol: In Vitro HDAC Inhibition Assay

This protocol assesses the direct inhibitory effect of 3-HB on HDAC activity.

Methodology:

-

Reagents: Use a commercially available fluorometric HDAC activity assay kit, which typically includes an acetylated substrate, a developer, and recombinant human HDAC1 enzyme.

-

Inhibitor Preparation: Prepare a stock solution of 3-HB (sodium salt) in assay buffer. Prepare serial dilutions to test a range of concentrations (e.g., 0 mM to 20 mM). Use Trichostatin A (TSA), a potent HDAC inhibitor, as a positive control.

-

Assay Procedure: a. In a 96-well plate, add HDAC1 enzyme, the fluorogenic substrate, and either 3-HB, TSA, or vehicle control. b. Incubate at 37°C for 60 minutes. c. Add the developer solution, which stops the deacetylation reaction and generates a fluorescent signal from the deacetylated substrate. d. Incubate for an additional 15 minutes at room temperature. e. Measure fluorescence with an appropriate plate reader (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Calculate the IC50 value for 3-HB, which is the concentration required to inhibit 50% of HDAC activity.

-

Causality: This in vitro system isolates the interaction between 3-HB and the HDAC enzyme from other cellular processes, directly demonstrating its inhibitory capacity. The use of TSA confirms that the assay system is responsive to known HDAC inhibitors.

-

Protocol: Western Blot for Detection of Histone Lysine β-hydroxybutyrylation (Kbhb)

This protocol allows for the detection and semi-quantification of this novel histone mark in cells or tissues.

Methodology:

-

Histone Extraction: Lyse cells or homogenized tissue in a hypotonic buffer. Isolate nuclei by centrifugation. Extract histones from the nuclear pellet using 0.2 M sulfuric acid overnight at 4°C. Precipitate histones with trichloroacetic acid.

-

Protein Quantification: Resuspend the histone pellet in water and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate 10-15 µg of histone extract on a 15% SDS-polyacrylamide gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with a primary antibody specific for a histone Kbhb mark (e.g., anti-H3K9bhb). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis and Validation: a. Image the blot and perform densitometry analysis on the bands. b. Trustworthiness: To validate the signal, re-probe the same membrane with an antibody for total Histone H3 as a loading control. The Kbhb signal should be normalized to the total H3 signal. c. Causality: To confirm antibody specificity, perform a peptide competition assay by pre-incubating the primary antibody with the specific β-hydroxybutyrylated peptide it was raised against; this should ablate the signal.

Conclusion and Future Directions

This compound has transitioned from being considered a simple metabolite to a master regulator of cellular function. Its dual capacity to provide a highly efficient energy source and to act as a signaling molecule places it at the critical intersection of metabolism, epigenetics, and inflammation. The ability of 3-HB to inhibit HDACs, serve as a substrate for histone β-hydroxybutyrylation, and modulate inflammatory pathways like the NLRP3 inflammasome underscores its therapeutic potential for a wide range of conditions, including neurodegenerative diseases, metabolic syndrome, and cardiovascular disorders.[3][23][24]

For drug development professionals, these multifaceted roles offer novel therapeutic targets. The development of 3-HB esters and other compounds that can safely and effectively elevate circulating 3-HB levels represents a promising strategy to harness its beneficial effects without requiring strict dietary interventions.[13] Future research should focus on elucidating the full spectrum of proteins modified by β-hydroxybutyrylation, understanding the tissue-specific roles of 3-HB-mediated signaling, and conducting robust clinical trials to translate these profound metabolic insights into effective therapies.

References

- Mierziak, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Biomolecules.

- NINGBO INNO PHARMCHEM CO.,LTD. Spotlight on this compound: A Key Player in Metabolic Health and Cellular Signaling. NINGBO INNO PHARMCHEM CO.,LTD. News.

- Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition.

- Jayashankar, S. S., et al. (2023). β-Hydroxybutyrate Regulates Activated Microglia to Alleviate Neurodegenerative Processes in Neurological Diseases: A Scoping Review. Nutrients.

- Ball, et al. (2023). 17.3: Ketone Bodies. Biology LibreTexts.

- Nutrition Network. (2024). The mechanistic neurometabolic benefits of beta hydroxybutyrate (BHB). Nutrition Network.

- Ketone Labs. Beta Hydroxybutyrate (goBHB) and Brain Function: A Review of the Benefits on Cognition, Memory, Focus, and Brain Reaction Time. GO BHB - Ketone Labs.

- Han, Y., et al. (2022). Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator. Frontiers in Immunology.

- Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0000011). HMDB.

- Rupa Health. This compound. Rupa Health.

- HealthMatters.io. 3-Hydroxybutyric - Organic Acids Test (OAT). HealthMatters.io.

- Mierziak, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. MDPI.

- Slideshare. (2018). Ketone Bodies Synthesis and Degradation.pptx. Slideshare.

- Jeon, S.-M. (2024). Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule. MDPI.

- Kashiwaya, Y., et al. (2000). d-β-Hydroxybutyrate protects neurons in models of Alzheimer's and Parkinson's disease. Proceedings of the National Academy of Sciences.

- ResearchGate. (2019). Effects of dietary switch on histone b-hydroxybutyrlation and... ResearchGate.

- Brandt, M. (2003). The Synthesis and Utilization of Ketone bodies. Rose-Hulman Institute of Technology.

- FoundMyFitness. (2019). β-Hydroxybutyrate protects against oxidative stress as a nutrient and as a transcription regulator. YouTube.

- Brainbiomet. Effects of beta-hydroxybutyrate. Brainbiomet.

- Rojas-Morales, P., et al. (2016). β-Hydroxybutyrate: a signaling metabolite in starvation response? CABI Digital Library.

- Ghorbani, S., et al. (2020). Histone Butyrylation/ Acetylation Remains Unchanged in Triple Negative Breast Cancer Cells after a Long Term Metabolic Reprogramming. NIH.

- Yoo, B. M., et al. (2025). Physiological and metabolic effects of β-hydroxybutyrate.... ResearchGate.

- bioRxiv. (2022). Brain histone beta-hydroxy-butyrylation couples metabolism with gene expression. bioRxiv.

- Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. PubMed.

- Wikipedia. Ketone bodies. Wikipedia.

- Li, X., et al. (2023). Function and mechanism of histone β-hydroxybutyrylation in health and disease. Journal of Translational Medicine.

- Yildiz, M. (2024). β-Hydroxybutyrate: 2 Vital Role of Ketogenesis in the Brain for Dementia Prevention / Treatment. Medium.

- Mansour, M. H. (2023). Ketone bodies (ketogenesis and ketolysis). University of Babylon.

- Taylor & Francis. 3 hydroxybutyric acid – Knowledge and References. Taylor & Francis.

- Webster, C. C., et al. (2024). The role of β-hydroxybutyrate testing in ketogenic metabolic therapies. Frontiers in Nutrition.

- Jayashankar, S. S., et al. (2023). β-Hydroxybutyrate Regulates Activated Microglia to Alleviate Neurodegenerative Processes in Neurological Diseases: A Scoping Review. PubMed.

- Rae, C., et al. (2016). β-Hydroxybutyrate in the Brain: One Molecule, Multiple Mechanisms. PubMed.

- Ma, D., et al. (2023). β-hydroxybutyrate enhances brain metabolism in normoglycemia and hyperglycemia, providing cerebroprotection in a mouse stroke model. Communications Biology.

- Sharma, G., et al. (2024). Beta-Hydroxybutyrate: A Supplemental Molecule for Various Diseases. PubMed.

- ResearchGate. (2021). Metabolism of 3-hydroxybutyrate in living organisms. ResearchGate.

- Mierziak, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. PubMed.

- Science Repository. (2020). Neurocognitive Effects of Exogenously Administered Βeta-Hydroxybutyrate In Adults: A Proof of Concept Study. Science Repository.

- Medscape. (2021). Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels. Medscape.

- Mierziak, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. ResearchGate.

Sources

- 1. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Hydroxybutyrate: A Signaling Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule [mdpi.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. nbinno.com [nbinno.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Ketone Bodies Synthesis and Degradation.pptx [slideshare.net]

- 10. Ketone bodies - Wikipedia [en.wikipedia.org]

- 11. ketonelabs.com [ketonelabs.com]

- 12. nutrition-network.org [nutrition-network.org]

- 13. β-Hydroxybutyrate in the Brain: One Molecule, Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (S)-3-Hydroxybutyric acid |HDAC inhibitor | Hello Bio [hellobio.com]

- 16. (R)-3-Hydroxybutyric acid |HDAC inhibitor | Hello Bio [hellobio.com]

- 17. youtube.com [youtube.com]

- 18. This compound | Endogenous metabolites | TargetMol [targetmol.com]

- 19. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. mdpi.com [mdpi.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. mdpi.com [mdpi.com]

- 24. d-β-Hydroxybutyrate protects neurons in models of Alzheimer's and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Synthesis of D-β-Hydroxybutyrate: A Technical Guide to Core and Alternative Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-β-hydroxybutyrate (D-BHB), the most abundant ketone body, has transcended its traditional role as a mere alternative fuel source during periods of glucose scarcity. Emerging research has illuminated its function as a critical signaling molecule with pleiotropic effects on cellular processes, including inflammation, oxidative stress, and gene expression.[1][2] This guide provides an in-depth exploration of the endogenous synthesis pathways of D-BHB, with a focus on the canonical mitochondrial ketogenesis in the liver. We will dissect the enzymatic machinery, regulatory networks, and the biochemical logic that governs this vital metabolic process. Furthermore, this document will shed light on alternative and tissue-specific routes of D-BHB production, offering a comprehensive view for researchers and drug development professionals seeking to understand and therapeutically modulate ketone body metabolism.

Introduction: The Significance of D-β-Hydroxybutyrate

Under physiological conditions of fasting, prolonged exercise, or adherence to a low-carbohydrate, high-fat ketogenic diet, the body initiates a metabolic shift towards the production of ketone bodies.[1][3][4] These water-soluble molecules, primarily acetoacetate (AcAc) and D-β-hydroxybutyrate (D-BHB), are synthesized in the liver from the breakdown of fatty acids and serve as a crucial energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[4][5][6] D-BHB is the most prevalent and stable of the ketone bodies, accounting for approximately 75-78% of the total ketone body pool in the blood.[7][8] Beyond its energetic role, D-BHB exhibits a range of signaling functions, positioning it as a key regulator of metabolic health and a potential therapeutic agent for a variety of pathological conditions.

The Canonical Pathway: Mitochondrial Ketogenesis in the Liver

The primary site of D-BHB synthesis is the mitochondrial matrix of hepatocytes.[4][9] This pathway is intrinsically linked to fatty acid β-oxidation, which provides the necessary substrate, acetyl-CoA.[3][5] The process of ketogenesis allows the liver to continue oxidizing fatty acids at a high rate, even when the capacity of the citric acid cycle is exceeded.[9]

The synthesis of D-BHB from acetyl-CoA proceeds through a series of four key enzymatic steps:

-

Thiolase (Acetoacetyl-CoA Thiolase): The pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. This reaction is the reverse of the final step of β-oxidation.[9][10]

-

HMG-CoA Synthase (Mitochondrial Isoform): Acetoacetyl-CoA then condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3][11] This is the rate-limiting and committed step in ketogenesis and is catalyzed by the mitochondrial isoform of HMG-CoA synthase (HMGCS2).[12][13] The expression and activity of HMGCS2 are tightly regulated, making it a critical control point for the entire pathway.[14][15][16]

-

HMG-CoA Lyase: HMG-CoA is then cleaved to yield acetoacetate and a molecule of acetyl-CoA.[3][11]

-

D-β-Hydroxybutyrate Dehydrogenase (BDH1): Finally, acetoacetate is reversibly reduced to D-β-hydroxybutyrate in an NADH-dependent reaction catalyzed by D-β-hydroxybutyrate dehydrogenase.[3][12][17] The ratio of D-BHB to acetoacetate is dependent on the mitochondrial NADH/NAD+ ratio.[6]

Regulation of Mitochondrial Ketogenesis

The rate of D-BHB synthesis is meticulously controlled by a multi-layered regulatory system involving hormonal signals, substrate availability, and transcriptional control of key enzymes.

-

Hormonal Regulation: The primary hormonal regulators of ketogenesis are insulin and glucagon.[4][10]

-

Insulin (Inhibitory): In the fed state, high insulin levels suppress ketogenesis by inhibiting lipolysis in adipose tissue, thereby reducing the supply of free fatty acids to the liver.[18] Insulin also downregulates the expression of HMGCS2.[14]

-

Glucagon (Stimulatory): During fasting or in a low-carbohydrate state, low insulin and high glucagon levels promote lipolysis, leading to an influx of fatty acids into the liver.[3][18] Glucagon also upregulates the transcription of HMGCS2.[12]

-

-

Substrate Availability: The availability of fatty acids is a major determinant of the rate of ketogenesis.[3] Increased fatty acid oxidation leads to a high production of acetyl-CoA, which drives the ketogenic pathway.[5][9]

-

Transcriptional Control: The transcription of the HMGCS2 gene is a key long-term regulatory point.[16] Transcription factors such as peroxisome proliferator-activated receptor-alpha (PPARα) and forkhead box protein A2 (FOXA2) play crucial roles in upregulating HMGCS2 expression in response to fasting and high-fat diets.[11][12][14]

Alternative Endogenous Synthesis Pathways

While the liver's mitochondrial pathway is the primary source of circulating D-BHB, other pathways and tissues can contribute to its synthesis under specific conditions.

Ketogenic Amino Acid Catabolism

Certain amino acids, known as ketogenic amino acids, can be catabolized to acetyl-CoA or acetoacetyl-CoA, thereby feeding into the ketogenic pathway.[4][19] Leucine and lysine are exclusively ketogenic, while isoleucine, phenylalanine, tryptophan, and tyrosine are both ketogenic and glucogenic. During prolonged fasting or starvation, the breakdown of muscle protein can provide these amino acids as a substrate for ketogenesis.

Cytosolic Synthesis Pathway

Recent research has uncovered a non-canonical, cytosolic pathway for D-BHB metabolism, particularly in the context of cancer cells.[20][21][22][23] In this alternative route, mitochondrial acetoacetate can be transported to the cytosol. There, it is converted to acetoacetyl-CoA by acetoacetyl-CoA synthetase (AACS), which can then be used for fatty acid synthesis.[20][23] While this pathway is primarily described in the context of anabolic processes in cancer, it highlights the metabolic flexibility and potential for tissue-specific variations in D-BHB metabolism.

Experimental Protocol: Quantification of D-β-Hydroxybutyrate in Biological Samples

Accurate measurement of D-BHB is crucial for research in metabolism, neuroscience, and drug development. The following is a generalized protocol for a colorimetric assay, a common and reliable method.

Principle: This assay is based on the enzymatic conversion of D-BHB to acetoacetate by D-β-hydroxybutyrate dehydrogenase. This reaction is coupled to the reduction of a cofactor (e.g., NAD+ to NADH), which then reacts with a colorimetric probe to produce a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the D-BHB concentration in the sample.[7][24]

Materials:

-

Biological sample (serum, plasma, urine, tissue homogenate)

-

D-β-Hydroxybutyrate Assay Kit (commercial kits are widely available and recommended for standardized results)[7][24][25]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 450 nm)

-

Pipettes and tips

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sample Preparation:

-

Serum and plasma can often be used directly or with minimal dilution in PBS.

-

Urine samples may require dilution.

-

Tissue samples need to be homogenized and deproteinized. Follow the specific instructions provided with the assay kit for deproteinization steps, as high protein concentrations can interfere with the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of D-BHB standards of known concentrations by diluting the provided standard solution with PBS. This will be used to create a standard curve for quantifying the D-BHB in the unknown samples.

-

-

Assay Reaction:

-

Add a specific volume (as per the kit's instructions, typically 50 µL) of each standard and unknown sample to separate wells of the 96-well plate.

-

Prepare a reaction mixture containing the enzyme, cofactor, and colorimetric probe.

-

Add the reaction mixture to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 30 minutes), protected from light.

-

-

Measurement:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (a well with no D-BHB) from the absorbance of the standards and samples.

-

Plot the absorbance of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of D-BHB in the unknown samples by interpolating their absorbance values on the standard curve.

-

Self-Validation and Causality: The inclusion of a standard curve is a critical self-validating step, ensuring the accuracy and linearity of the assay within the measured range. The enzymatic specificity of D-β-hydroxybutyrate dehydrogenase for its substrate provides the basis for the assay's selectivity.

Quantitative Data Summary

| Parameter | Physiological Range | Conditions of Elevated Levels | Reference |

| Blood D-β-Hydroxybutyrate | 0.21 to 2.81 mg/dL (20-270 µmol/L) | Fasting, ketogenic diet, prolonged exercise, diabetic ketoacidosis | [26] |

| Diabetic Ketoacidosis | Levels ≥ 3 mmol/L | Uncontrolled type 1 diabetes | [26] |

| Severe Diabetic Ketoacidosis | May exceed 25 mmol/L | Critical medical condition | [26] |

Conclusion

The endogenous synthesis of D-β-hydroxybutyrate is a highly regulated and essential metabolic process that extends far beyond simple energy provision. The canonical mitochondrial pathway in the liver serves as the primary production hub, finely tuned by hormonal and substrate-level controls. The existence of alternative pathways underscores the metabolic adaptability of the human body. For researchers and drug development professionals, a deep understanding of these synthetic routes is paramount for harnessing the therapeutic potential of D-BHB in a range of diseases, from metabolic disorders to neurodegenerative conditions. Future investigations into the tissue-specific regulation and function of these pathways will undoubtedly unveil new avenues for therapeutic intervention.

References

- Oxidation of Fatty Acids: Ketogenesis | Harper's Illustr

- Transcriptional regulation of mitochondrial HMG-CoA synthase in the control of ketogenesis.

- Oxidation of F

- Fatty acid oxidation and ketogenesis during development.

- Biochemistry of Ketogenesis: Unraveling the Metabolic P

- β-Hydroxybutyrate (Ketone Body) Assay Kit (Colorimetric) - Cell Biolabs, Inc.

- Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PubMed.

- β-Hydroxybutyrate: A Signaling Metabolite - PMC - PubMed Central - NIH.

- Biochemistry, Ketogenesis - St

- Ketone Body Synthesis | Ketogenesis | Formation Pathway and Regul

- Ketogenesis - Wikipedia.

- Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease - NIH.

- Beta-Hydroxybutyrate (Ketone Body) Assay Kit (MAK540)-Technical Bulletin - Sigma-Aldrich.

- Regulation of Ketone Body Metabolism and the Role of PPARα - MDPI.

- Regulation of the expression of the mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase gene. Its role in the control of ketogenesis - PubMed.

- Lab Test: Beta-Hydroxybutyr

- 17.3: Ketone Bodies - Biology LibreTexts.

- An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells - PMC - NIH.

- (PDF)

- ab83390 beta Hydroxybutyr

- β-Hydroxybutyrate: a signaling metabolite in starv

- Beta Hydroxybutyrate: The Ketone that Supports Weight Loss & Brain Health - Dr. Axe.

- An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells - PubMed.

- Applications and perspectives of ketone body D-β-hydroxybutyrate in the medical fields | Request PDF - ResearchG

- Ketone Metabolism - YouTube.

- BDH1 Mediates Aerobic Exercise-Induced Improvement in Skeletal Muscle Metabolic Remodeling in Type 2 Diabetes Mellitus - MDPI.

- Synthesis and Action of β-Hydroxybutyr

- Ketogenesis | ChemTalk.

- Mitochondrial 3-hydroxymethylglutaryl-CoA synthase-2 (HMGCS2)

- An alternative route for β-hydroxybutyrate metabolism supports cytosolic acetyl-CoA synthesis in cancer cells (2025) : r/ketoscience - Reddit.

- (PDF)

- Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regul

- Ketone Body Metabolism | Biochemistry | USMLE Step 1 High-Yield Review - YouTube.

- Potential Synergies of β-Hydroxybutyrate and Butyrate on the Modulation of Metabolism, Inflammation, Cognition, and General Health - PMC - PubMed Central.

- β-Hydroxybutyric acid - Wikipedia.

- β-hydroxybutyrate: Much more than a metabolite | Request PDF - ResearchG

- A secondary β-hydroxybutyrate metabolic pathway linked to energy balance - bioRxiv.

- Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney - PMC - NIH.

- A secondary β-hydroxybutyrate metabolic pathway linked to energy balance - bioRxiv.

- Ketogenic Diets and Mitochondrial Function: Benefits for Aging But Not for

- AMINO ACID C

- Biochemistry, Ketone Metabolism - St

Sources

- 1. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Biochemistry of Ketogenesis: Unraveling the Metabolic Pathway of Ketone Body Production - DoveMed [dovemed.com]

- 4. Ketogenesis - Wikipedia [en.wikipedia.org]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. draxe.com [draxe.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Transcriptional regulation of mitochondrial HMG-CoA synthase in the control of ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of the expression of the mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase gene. Its role in the control of ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2. Synthesis and Action of β-Hydroxybutyrate – The Effect of Intermittent Fasting on Type II Diabetes [sites.tufts.edu]

- 18. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pharmdguru.com [pharmdguru.com]

- 20. An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reddit.com [reddit.com]

- 23. researchgate.net [researchgate.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. abcam.co.jp [abcam.co.jp]

- 26. Lab Test: Beta-Hydroxybutyrate (Blood) Level [ebmconsult.com]

mechanism of 3-hydroxybutyric acid transport across the blood-brain barrier

An In-depth Technical Guide to the Transport of 3-Hydroxybutyric Acid Across the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Foreword

This compound (3-HB), the primary ketone body, has transcended its classical role as a mere alternative fuel for the brain during periods of glucose scarcity. Emerging research has illuminated its function as a potent signaling molecule with significant neuroprotective properties.[1][2][3] This dual identity has galvanized interest in its therapeutic potential for a spectrum of neurological disorders, from neurodegenerative diseases to epilepsy.[4][5] A comprehensive understanding of its transport mechanism across the formidable blood-brain barrier (BBB) is paramount for harnessing its full therapeutic utility. This guide provides a deep dive into the molecular machinery governing 3-HB's entry into the central nervous system, the experimental methodologies to probe this transport, and the implications for future drug development.

The Blood-Brain Barrier: The CNS Gatekeeper

The blood-brain barrier is a highly selective, semipermeable endothelial cell layer that lines the cerebral microvasculature. It meticulously regulates the passage of molecules between the circulatory system and the brain's extracellular fluid, thereby maintaining cerebral homeostasis.[6][7] This barrier function is a consequence of intricate tight junctions between endothelial cells and the expression of a diverse array of transport proteins that facilitate the influx of essential nutrients while actively extruding xenobiotics and toxins.[7][8]

Molecular Mechanisms of this compound Transport

The transport of 3-HB across the BBB is not a passive process but is orchestrated by a specific family of carrier proteins known as monocarboxylate transporters (MCTs).[9][10] These transporters are members of the Solute Carrier (SLC) 16A family and are responsible for the proton-linked transport of monocarboxylates such as lactate, pyruvate, and ketone bodies.[11][12][13]

The Monocarboxylate Transporter (MCT) Family

Fourteen members of the MCT family have been identified, but only MCT1-4 have been definitively shown to mediate the proton-coupled transport of monocarboxylates.[11][14] These isoforms exhibit distinct tissue distributions and substrate affinities, which dictate their specific physiological roles.[11][15]

MCT1 (SLC16A1): The Primary Transporter at the BBB

MCT1, encoded by the SLC16A1 gene, is the principal transporter responsible for the influx of 3-HB across the BBB.[7][10][13] It is abundantly expressed on the endothelial cells that constitute the BBB.[9][10] The transport process is stereoselective and dependent on a proton gradient, with 3-HB being co-transported with a proton.[9][13]

MCT2: Neuronal Uptake of this compound

Once across the BBB, 3-HB is taken up by neurons, a process primarily mediated by MCT2.[1][9] MCT2 has a higher affinity for monocarboxylates compared to MCT1, which is well-suited for the efficient uptake of 3-HB from the brain's interstitial fluid into neurons for subsequent metabolic use.[15]

Kinetics and Substrate Specificity of Transport

The transport of monocarboxylates via MCTs is a saturable process, characterized by Michaelis-Menten kinetics. The affinity (Km) of MCT1 for various substrates has been determined, with values for L-lactate, pyruvate, and ketone bodies being in the millimolar range.[16] The transport of 3-HB can be competitively inhibited by other monocarboxylates, a crucial consideration for therapeutic strategies targeting these transporters.[10]

| Substrate | MCT1 Km (mM) |

| L-Lactate | 4.7 |

| Pyruvate | 1.3 |

| L-3-Hydroxybutyrate | 12.7 |

| D-3-Hydroxybutyrate | 24.7 |

| Acetoacetate | 6.1 |

| Table 1: Approximate Km values for selected substrates of MCT1. Data adapted from Carpenter, L., and Halestrap, A. P. (1994)[16] |

Regulation of MCT Expression and Activity at the BBB

The expression and activity of MCTs at the BBB are not static but are subject to physiological regulation. For instance, during periods of fasting or adherence to a ketogenic diet, when the brain relies heavily on ketone bodies for energy, the expression of MCT1 at the BBB is upregulated.[8][17] This adaptation ensures an increased capacity for 3-HB transport to meet the brain's metabolic demands.[17]

Methodologies for Studying this compound Transport Across the BBB

A variety of experimental models are employed to investigate the transport of 3-HB across the BBB, each with its own advantages and limitations.

In Vivo Techniques

-

In Situ Brain Perfusion: This technique, typically performed in rodents, allows for the precise control of the composition of the perfusate reaching the brain, enabling detailed kinetic analysis of transport processes.[18]

In Vitro Models

-

Primary Brain Endothelial Cell Cultures: These models, often in co-culture with astrocytes, provide a system that closely mimics the in vivo BBB environment.[19][20]

-

Immortalized Brain Endothelial Cell Lines: Cell lines such as hCMEC/D3 offer a more reproducible and high-throughput alternative to primary cultures, though they may not fully recapitulate all the characteristics of the in vivo BBB.[21][22]

-

Non-cerebral Cell Lines: Caco-2 and Madin-Darby Canine Kidney (MDCK) cells are also utilized as surrogate models for predicting BBB permeability, particularly for high-throughput screening.[15][22]

Experimental Protocol: In Situ Brain Perfusion in Rats

Objective: To determine the brain uptake of radiolabeled this compound.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Radiolabeled [14C]-3-hydroxybutyric acid

-

[3H]-Sucrose (as a marker of vascular space)

-

Scintillation vials and cocktail

-

Surgical instruments

Procedure:

-

Anesthetize the rat and expose the common carotid artery.

-

Insert a cannula into the artery, pointing towards the brain.

-

Begin perfusion with the buffer containing a known concentration of [14C]-3-hydroxybutyric acid and [3H]-sucrose at a constant flow rate.

-

After a predetermined time (e.g., 30 seconds to 5 minutes), decapitate the animal.

-

Dissect the brain, weigh it, and solubilize the tissue.

-

Measure the radioactivity of 14C and 3H using a liquid scintillation counter.

-

Calculate the brain uptake clearance (K_in) using the appropriate equations, correcting for the vascular space occupied by the sucrose marker.

Visualization of 3-HB Transport and Experimental Workflow

Caption: Mechanism of 3-HB transport across the BBB and a simplified workflow for its in vivo study.

Implications for Drug Development and Therapeutic Applications

Leveraging MCTs for Brain Drug Delivery

The presence of MCTs at the BBB presents an opportunity for the targeted delivery of drugs to the central nervous system. Prodrug strategies, where a therapeutic agent is chemically modified to be recognized and transported by MCTs, are a promising avenue for overcoming the BBB.[11][12]

This compound as a Neuroprotective Agent

Beyond its role as an energy substrate, 3-HB exhibits direct neuroprotective effects. It has been shown to reduce oxidative stress and inflammation, and to modulate neuronal excitability.[1][3][23] These properties make 3-HB and its derivatives attractive therapeutic candidates for a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and stroke.[4][24]

Conclusion

The transport of this compound across the blood-brain barrier is a finely tuned process mediated primarily by the monocarboxylate transporters MCT1 and MCT2. This transport is essential for brain energy metabolism, particularly under conditions of glucose limitation. A thorough understanding of the kinetics, regulation, and molecular players involved in this process is critical for the development of novel therapeutic strategies that either target these transporters for drug delivery or leverage the intrinsic neuroprotective properties of 3-HB itself. Future research will likely focus on elucidating the signaling pathways that regulate MCT expression at the BBB and on designing novel MCT-targeted therapies for neurological disorders.

References

- ResearchGate. (n.d.). 3‐hydroxybutyrate in the brain: Biosynthesis, function, and disease therapy.

- MDPI. (n.d.). Distribution of Monocarboxylate Transporters in Brain and Choroid Plexus Epithelium.

- Bohrium. (2014, March 1). Role of Monocarboxylate Transporters in Drug Delivery to the Brain.

- Bohrium. (2014, March 31). Role of Monocarboxylate Transporters in Drug Delivery to the Brain.

- PubMed Central (PMC). (n.d.). 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons.

- PubMed Central (PMC). (n.d.). Role of Monocarboxylate Transporters in Drug Delivery to the Brain.

- MDPI. (n.d.). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms.

- PubMed. (n.d.). 3-Hydroxybutyrate regulates energy metabolism and induces BDNF expression in cerebral cortical neurons.

- PNAS. (n.d.). Expression of monocarboxylate transporter mRNAs in mouse brain: Support for a distinct role of lactate as an energy substrate for the neonatal vs. adult brain.

- GeneCards. (n.d.). SLC16A1 Gene.

- MDPI. (n.d.). Blood–Brain Barrier Solute Carrier Transporters and Motor Neuron Disease.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Spotlight on this compound: A Key Player in Metabolic Health and Cellular Signaling.

- PubMed Central (PMC). (2021, December 31). The role of SLC transporters for brain health and disease.

- NIH. (n.d.). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms.

- PubMed Central (PMC) - NIH. (n.d.). β-Hydroxybutyrate: A Signaling Metabolite.

- ResearchGate. (2025, August 9). 3-Hydroxybutyrate methyl ester as a potential drug against Alzheimer's disease via mitochondria protection mechanism | Request PDF.

- PubMed. (n.d.). The kinetics, substrate, and inhibitor specificity of the monocarboxylate (lactate) transporter of rat liver cells determined using the fluorescent intracellular pH indicator, 2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 4). Spotlight on this compound: A Key Player in Metabolic Health and Cellular Signaling.

- Wikipedia. (n.d.). γ-Hydroxybutyric acid.

- Taylor & Francis. (n.d.). 3 hydroxybutyric acid – Knowledge and References.

- NIH. (2024, April 8). Fasting upregulates the monocarboxylate transporter MCT1 at the rat blood-brain barrier through PPAR δ activation.

- PubMed Central (PMC) - NIH. (n.d.). Monocarboxylate Transporter-Mediated Transport of γ-Hydroxybutyric Acid in Human Intestinal Caco-2 Cells.

- ResearchGate. (n.d.). Blood–Brain Barrier Solute Carrier Transporters and Motor Neuron Disease.

- PubMed. (2021, September 16). A Proton-Coupled Transport System for β-Hydroxy-β-Methylbutyrate (HMB) in Blood-Brain Barrier Endothelial Cell Line hCMEC/D3.

- PubMed Central. (n.d.). Overview of the Proton-coupled MCT (SLC16A) Family of Transporters: Characterization, Function and Role in the Transport of the Drug of Abuse γ-Hydroxybutyric Acid.

- PubMed. (2021, April 14). The Hepatic Monocarboxylate Transporter 1 (MCT1) Contributes to the Regulation of Food Anticipation in Mice.

- PubMed. (n.d.). In vitro models for the blood-brain barrier.

- PubMed Central (PMC). (n.d.). Regulation of Blood-Brain Barrier Transporters by Transforming Growth Factor-β/Activin Receptor-Like Kinase 1 Signaling: Relevance to the Brain Disposition of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibitors (i.e., Statins).

- PubMed. (n.d.). In vitro model for evaluating drug transport across the blood-brain barrier.

- PubMed. (n.d.). Blood-brain barrier permeability of glucose and ketone bodies during short-term starvation in humans.

- Semantic Scholar. (n.d.). In vitro models of the blood-brain barrier for the study of drug delivery to the brain.

- Springer Nature Experiments. (n.d.). In Vitro Models of the Blood–Brain Barrier.

- PubMed. (n.d.). In vivo and in vitro blood-brain barrier transport of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors.

Sources

- 1. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. The role of SLC transporters for brain health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fasting upregulates the monocarboxylate transporter MCT1 at the rat blood-brain barrier through PPAR δ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Role of Monocarboxylate Transporters in Drug Delivery to the Brain: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. genecards.org [genecards.org]

- 14. Overview of the Proton-coupled MCT (SLC16A) Family of Transporters: Characterization, Function and Role in the Transport of the Drug of Abuse γ-Hydroxybutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monocarboxylate Transporter-Mediated Transport of γ-Hydroxybutyric Acid in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The kinetics, substrate, and inhibitor specificity of the monocarboxylate (lactate) transporter of rat liver cells determined using the fluorescent intracellular pH indicator, 2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Blood-brain barrier permeability of glucose and ketone bodies during short-term starvation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo and in vitro blood-brain barrier transport of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro models of the blood-brain barrier for the study of drug delivery to the brain. | Semantic Scholar [semanticscholar.org]

- 21. A Proton-Coupled Transport System for β-Hydroxy-β-Methylbutyrate (HMB) in Blood-Brain Barrier Endothelial Cell Line hCMEC/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro models for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

The Role of 3-Hydroxybutyric Acid in Neuroprotection: A Technical Guide for Researchers

Introduction: Beyond an Energy Substrate

3-Hydroxybutyric acid (BHB), the most abundant ketone body, has emerged as a molecule of significant interest in the field of neurodegenerative diseases. Traditionally viewed as an alternative fuel source for the brain during periods of low glucose availability, a growing body of evidence reveals its multifaceted role as a potent signaling molecule with significant neuroprotective properties.[1][2] This guide provides an in-depth technical overview of the mechanisms underlying BHB's neuroprotective effects and offers practical insights for researchers and drug development professionals exploring its therapeutic potential in conditions such as Alzheimer's and Parkinson's disease.

Under normal physiological conditions, the brain relies almost exclusively on glucose to meet its high energy demands.[3] However, in neurodegenerative disorders, cerebral glucose metabolism is often impaired, leading to an energy deficit that contributes to neuronal dysfunction and death.[4] Ketone bodies, including BHB, can cross the blood-brain barrier and serve as a crucial alternative energy source for neurons, thereby mitigating this energy crisis.[3][5] Beyond its metabolic role, BHB functions as an endogenous inhibitor of class I histone deacetylases (HDACs) and a modulator of the NLRP3 inflammasome, pathways critically involved in gene expression, inflammation, and cellular stress responses.[2][6][7]

This guide will delve into the core mechanisms of BHB-mediated neuroprotection, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this promising area.

Core Neuroprotective Mechanisms of this compound

The neuroprotective effects of BHB are not attributed to a single mode of action but rather to a convergence of metabolic and signaling pathways.

Bioenergetic Rescue and Mitochondrial Optimization

A primary neuroprotective function of BHB is its ability to serve as a highly efficient energy substrate for neurons, particularly when glucose utilization is compromised.[5][8]

-

ATP Production: BHB is metabolized to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[5] This process can compensate for the reduced ATP production seen in neurodegenerative diseases.[8] Studies have shown that neurons treated with BHB exhibit increased oxygen consumption and ATP levels.[9]

-

Mitochondrial Respiration: BHB enhances mitochondrial respiration, which can lead to an increase in the NAD+/NADH ratio, a key indicator of mitochondrial health.[9] This improved mitochondrial function can help protect neurons from excitotoxicity and oxidative stress.[9]

Epigenetic Regulation through Histone Deacetylase (HDAC) Inhibition

BHB is a known inhibitor of class I histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][6] By inhibiting HDACs, BHB can lead to the hyperacetylation of histones, which generally results in a more open chromatin structure and increased transcription of certain genes.[10]

-

Neurotrophic Factor Expression: A key target of BHB-mediated HDAC inhibition is the gene encoding Brain-Derived Neurotrophic Factor (BDNF).[1][9] BDNF is essential for neuronal survival, growth, and synaptic plasticity.[1] Increased BDNF expression is a critical component of BHB's neuroprotective effects.[9]

-

Antioxidant Gene Upregulation: HDAC inhibition by BHB can also lead to the increased expression of antioxidant enzymes, such as those regulated by the FOXO3a transcription factor, thereby enhancing the cell's ability to combat oxidative stress.[11]

Diagram of BHB's Dual Role in Neuroprotection

Caption: Dual neuroprotective pathways of this compound.

Attenuation of Neuroinflammation via NLRP3 Inflammasome Inhibition

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, and the NLRP3 inflammasome is a key player in this process.[12] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines such as IL-1β and IL-18.[12]

-

Direct Inhibition: BHB has been shown to directly inhibit the activation of the NLRP3 inflammasome in microglia, the resident immune cells of the brain.[12][13] This inhibition appears to be independent of its role as an energy substrate or HDAC inhibitor.[12]

-

Reduced Pro-inflammatory Cytokines: By inhibiting the NLRP3 inflammasome, BHB reduces the release of IL-1β and other pro-inflammatory cytokines, thereby dampening the neuroinflammatory response that contributes to neuronal damage.[13][14]

Quantitative Effects of this compound in Preclinical Models

The neuroprotective effects of BHB have been quantified in various in vitro and in vivo models of neurodegenerative diseases.

| Model System | Pathological Insult | BHB Concentration/Dose | Observed Neuroprotective Effect | Reference |

| Cultured Hippocampal Neurons | Amyloid-β (1-42) | 4 mM | Doubled the number of surviving neurons compared to Aβ-treated cells. | [11][15] |

| Cultured Mesencephalic Neurons | MPP+ | 4 mM | Significantly increased the survival of dopaminergic neurons. | [15] |

| PC-12 Cells | Amyloid-β | Pretreatment with BHB | Decreased intracellular reactive oxygen species and Ca2+ levels; inhibited apoptosis. | [16] |

| 5XFAD Mouse Model of AD | Endogenous Aβ Pathology | Exogenous BHB administration | Reduced plaque formation, microgliosis, and caspase-1 activation. | [13] |

| Rat Model of Chronic Cerebral Hypoperfusion | Bilateral Common Carotid Artery Occlusion | 1.5 mmol/kg/d | Improved spatial learning and memory; reduced neuroinflammation and blood-brain barrier damage. | [14] |

Experimental Protocols for a Neuroprotection Study

This section provides detailed, step-by-step methodologies for key experiments to assess the neuroprotective effects of BHB.

In Vitro Neuroprotection Assay Against Amyloid-β Toxicity

This protocol outlines a method to assess the protective effects of BHB on primary neurons exposed to neurotoxic amyloid-β (Aβ) peptides.[14][17]

Experimental Workflow

Caption: Workflow for in vitro neuroprotection assay.

Step-by-Step Methodology:

-

Cell Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine coated plates at a suitable density. Culture in a neurobasal medium supplemented with B27 and glutamine.

-

BHB Pre-treatment: After allowing the neurons to adhere and mature for 5-7 days, replace the medium with a fresh medium containing the desired concentration of D-β-hydroxybutyrate (e.g., 4 mM).[15] Incubate for 24 hours.

-

Aβ Exposure: Prepare oligomeric Aβ (1-42) according to established protocols. Add the Aβ oligomers to the culture medium to a final concentration of 5 µM.[11]

-

Incubation: Incubate the neurons with Aβ for 24 hours.

-

Assessment of Neuronal Viability (MTT Assay):

-

Add MTT reagent to the culture medium and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Assessment of Apoptosis (TUNEL Assay):

-

Fix the cells with 4% paraformaldehyde.[18]

-

Permeabilize the cells with 0.2% Triton X-100.[18]

-

Perform the TUNEL staining according to the manufacturer's protocol, using TdT enzyme to incorporate labeled dUTPs into fragmented DNA.[18][19]

-

Counterstain with a nuclear stain like DAPI.

-

Visualize and quantify apoptotic cells using fluorescence microscopy.

-

Fluorometric Assay for HDAC Inhibition in Brain Tissue

This protocol describes a method to measure the inhibitory effect of BHB on HDAC activity in brain tissue lysates.[3][8]

Step-by-Step Methodology:

-

Tissue Homogenization: Homogenize fresh or frozen brain tissue (e.g., cortex or hippocampus) in a lysis buffer containing protease inhibitors.

-

Nuclear Extraction: Isolate the nuclear fraction by centrifugation.

-

Protein Quantification: Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.

-

HDAC Activity Assay:

-

Use a commercially available fluorometric HDAC activity assay kit (e.g., Boc-Lys(Ac)-AMC based).[3]

-

In a 96-well plate, add the nuclear extract, the fluorogenic HDAC substrate, and either BHB at various concentrations or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Incubate the plate at 37°C for the time specified in the kit's protocol.

-

Add the developer solution, which contains trypsin, to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of HDAC inhibition by comparing the fluorescence in the BHB-treated samples to the untreated control.

Assessment of NLRP3 Inflammasome Activation in Microglia

This protocol details a method to evaluate the inhibitory effect of BHB on NLRP3 inflammasome activation in primary microglia or a microglial cell line (e.g., BV-2).

Step-by-Step Methodology:

-

Cell Culture and Priming:

-

Culture microglia in a suitable medium.

-

Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

BHB Treatment: Pre-incubate the primed cells with BHB at various concentrations for 1 hour.

-

NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the culture medium and incubate for 1-2 hours.

-

Sample Collection: Collect the cell culture supernatant and prepare cell lysates.

-

Measurement of IL-1β Release: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.

-

Western Blot Analysis:

-

Perform Western blotting on the cell lysates and supernatant to detect the cleaved (active) form of caspase-1 (p20 subunit).

-

Use antibodies against NLRP3 and ASC to assess the levels of these proteins in the cell lysates.

-

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a neuroprotective agent with significant therapeutic potential for neurodegenerative diseases. Its ability to address the bioenergetic deficits, epigenetic dysregulation, and neuroinflammation that are common features of these disorders makes it a compelling candidate for further investigation.

Future research should focus on elucidating the precise molecular targets of BHB and the downstream signaling cascades it modulates. The development of novel BHB derivatives or delivery systems that can enhance its bioavailability and efficacy in the central nervous system is a critical area for drug development.[20][21] Furthermore, well-designed clinical trials are needed to translate the promising preclinical findings into effective therapies for patients suffering from these devastating diseases. This guide provides a foundational framework for researchers to contribute to this exciting and rapidly evolving field.

References

- Jensen, N. J., Wodschow, H. Z., Nilsson, M., & Rungby, J. (2020). Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases. International journal of molecular sciences, 21(22), 8767. [Link]

- Kashiwaya, Y., Takeshima, T., Mori, N., Nakashima, K., Clarke, K., & Veech, R. L. (2000). d-β-Hydroxybutyrate protects neurons in models of Alzheimer's and Parkinson's disease. Proceedings of the National Academy of Sciences of the United States of America, 97(10), 5440–5444. [Link]

- Kim, H., Choi, G. E., Kim, J. S., & Kim, S. (2015). Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. International journal of molecular sciences, 16(8), 17351–17364. [Link]

- Kashiwaya, Y., Takeshima, T., Mori, N., Nakashima, K., Clarke, K., & Veech, R. L. (2000). d-β-hydroxybutyrate protects neurons in models of Alzheimer's and Parkinson's disease. PNAS, 97(10), 5440-5444. [Link]

- Xie, Z., Zhao, M., Chen, Y., Li, L., & Chen, S. (2015). The neuroprotective effects of β-hydroxybutyrate on Aβ-injected rat hippocampus in vivo and in Aβ-treated PC-12 cells in vitro. Journal of molecular neuroscience : MN, 55(1), 226–234. [Link]

- Pawlosky, R. J., & Mattson, M. P. (2019). The Mechanisms by Which the Ketone Body D-β-Hydroxybutyrate May Improve the Multiple Cellular Pathologies of Parkinson's Disease. Frontiers in molecular neuroscience, 12, 63. [Link]

- Prins, M. L. (2008). Cerebral metabolic adaptation and ketone metabolism after brain injury. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 28(1), 1–16. [Link]

- Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual review of nutrition, 37, 51–76. [Link]

- Cunnane, S. C., Courchesne-Loyer, A., St-Pierre, V., Vandenberghe, C., Pierotti, T., Fortier, M., Croteau, E., & Castellano, C. A. (2016). Can ketones compensate for deteriorating brain glucose uptake during aging? Implications for the risk and treatment of Alzheimer's disease. Annals of the New York Academy of Sciences, 1367(1), 12–20. [Link]

- Shippy, D. C., Wilhelm, C., Viharkumar, P. A., Raife, T. J., & Ulland, T. K. (2020). β-Hydroxybutyrate inhibits inflammasome activation to attenuate Alzheimer's disease pathology.

- Pawlosky, R. J., & Mattson, M. P. (2019). The Mechanisms by Which the Ketone Body D-β-Hydroxybutyrate May Improve the Multiple Cellular Pathologies of Parkinson's Disease. Frontiers in Molecular Neuroscience, 12, 63. [Link]

- Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of neuroscience methods, 11(1), 47–60. [Link]

- Krzystek, A., & Tyszka-Czochara, M. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Metabolites, 11(9), 606. [Link]

- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.

- Kyrylkova, K., Kyryachenko, S., Leid, M., & Kioussi, C. (2012). Detection of apoptosis by TUNEL assay. Methods in molecular biology (Clifton, N.J.), 887, 41–47. [Link]

- Marosi, K., Kim, S. W., Moehl, K., Scheibye-Knudsen, M., Cheng, A., Cutler, R., Camandola, S., & Mattson, M. P. (2016). 3-Hydroxybutyrate regulates energy metabolism and induces BDNF expression in cerebral cortical neurons. Journal of neurochemistry, 139(5), 769–781. [Link]

- Zhang, J., Cao, Q., Li, S., Lu, X., Zhao, Y., Guan, J. S., Chen, J. C., Wu, Q., & Chen, G. Q. (2013). 3-Hydroxybutyrate methyl ester as a potential drug against Alzheimer's disease via mitochondria protection mechanism.

- Reddy, D. S. (2018). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in pharmacology, 81(1), e41. [Link]

- Shippy, D. C., Wilhelm, C., Viharkumar, P. A., Raife, T. J., & Ulland, T. K. (2020). β-Hydroxybutyrate inhibits inflammasome activation to attenuate Alzheimer's disease pathology.

- Koper, J. W., Kessels, H. W., & Van den Oever, M. C. (2020). A simple protocol for distinguishing drug-induced effects on spatial memory acquisition, consolidation and retrieval in mice using the Morris water maze. Bio-protocol, 10(11), e3635. [Link]

- Martin, S. J., de Oliveira, B. M., & de Oliveira, R. M. W. (2021). A comprehensive guide for studying inflammasome activation and cell death. Journal of Experimental Medicine, 218(8), e20201793. [Link]

- Shimazu, T., Hirschey, M. D., Newman, J., He, W., Shirakawa, K., Le, N., Grueter, C. A., Lim, H., Saunders, L. R., Stevens, R. D., Newgard, C. B., Farese, R. V., Jr, de Cabo, R., Ulrich, S., Akassoglou, K., & Verdin, E. (2013). Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor. Science (New York, N.Y.), 339(6116), 211–214. [Link]